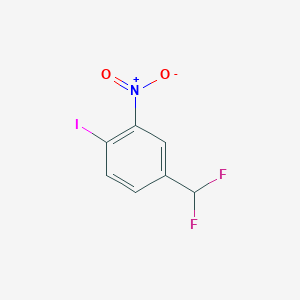

5-(Difluoromethyl)-2-iodonitrobenzene

Beschreibung

Eigenschaften

Molekularformel |

C7H4F2INO2 |

|---|---|

Molekulargewicht |

299.01 g/mol |

IUPAC-Name |

4-(difluoromethyl)-1-iodo-2-nitrobenzene |

InChI |

InChI=1S/C7H4F2INO2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H |

InChI-Schlüssel |

WKPJIQDKURKFFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(Difluoromethyl)-2-iodonitrobenzene typically involves the difluoromethylation of a suitably substituted nitrobenzene precursor, often an aryl iodide or nitroiodobenzene derivative. The key challenge is the selective introduction of the difluoromethyl group (-CF2H) at the 5-position while maintaining the iodine substituent at the 2-position.

Difluoromethylation Approaches

Recent advances in difluoromethylation include transition-metal catalyzed coupling reactions and nucleophilic substitution methods. A notable approach involves coupling aryl iodides with difluoromethylating reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield aryl difluoromethyl derivatives. This three-step, one-pot protocol is effective particularly for electron-deficient iodoarenes, which includes nitro-substituted aryl iodides.

Water-Phase Synthesis of Difluoromethoxy Nitrobenzenes (Relevant Analogues)

While direct literature on 5-(Difluoromethyl)-2-iodonitrobenzene is scarce, related compounds like difluoromethoxy nitrobenzenes have been synthesized via water-phase methods that provide environmental and operational advantages. These methods use nitrophenols reacting with difluorochloromethane in alkaline aqueous media with phase-transfer catalysts to form difluoromethoxy nitrobenzenes. Although this is an ether rather than a difluoromethyl substitution, the methodology exemplifies clean, high-yielding fluorination processes applicable in aromatic systems bearing nitro groups.

Detailed Synthetic Procedure (From Patent CN1348951A for Difluoromethoxy Nitrobenzene)

- Reactants : Nitrophenol (o-, m-, or p-), sodium hydroxide or potassium hydroxide (2.0–30% concentration), difluorochloromethane.

- Catalysts : Phase-transfer catalysts such as tetrabutylammonium bromide or tetrabutylphosphonium bromide (0–10% molar relative to nitrophenol).

- Conditions : Reaction temperatures between 40°C and 100°C; reaction times vary from 1 hour to 40 hours depending on conditions.

- Process : Nitrophenol is dissolved in alkaline aqueous solution, heated, and difluorochloromethane is continuously introduced under stirring. The phase-transfer catalyst facilitates the reaction between the aqueous and organic phases.

- Yields : Yields of difluoromethoxy nitrobenzene derivatives range from approximately 70% to over 95%, with purity exceeding 98% after steam distillation purification.

Application to 5-(Difluoromethyl)-2-iodonitrobenzene

For 5-(Difluoromethyl)-2-iodonitrobenzene, the synthetic route would likely involve:

- Starting Material : 2-iodo-5-nitrobenzene or 2-iodonitrobenzene derivatives.

- Difluoromethylation : Employing difluoromethylation reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or difluoromethylating agents under transition-metal catalysis or nucleophilic substitution.

- Reaction Conditions : Optimized to favor substitution at the 5-position without affecting the iodine substituent at the 2-position.

- Purification : Standard purification techniques such as column chromatography or recrystallization.

Summary Table of Preparation Methods

Analysis of Preparation Methods

Efficiency and Yield : Transition-metal catalyzed difluoromethylation offers a versatile route but may require multiple steps and careful control of reaction conditions. Water-phase difluorochloromethane methods provide high yields and purity with simpler workup, but are more commonly reported for difluoromethoxy derivatives rather than direct difluoromethylation.

Environmental Impact : Water-phase methods significantly reduce solvent waste and energy consumption, aligning with green chemistry principles. Traditional organic solvent-based methods have higher environmental footprints due to solvent recovery and disposal challenges.

Selectivity : Maintaining the iodine substituent during difluoromethylation is critical. Electron-deficient aryl iodides favor selective difluoromethylation at desired positions, as shown in the literature.

Scalability : Water-phase synthesis with phase-transfer catalysts is industrially attractive due to ease of scale-up and environmental benefits.

Analyse Chemischer Reaktionen

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine substituent at position 2 undergoes palladium- or copper-mediated cross-couplings, leveraging its high leaving-group potential.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids under Pd catalysis to form biaryl derivatives. For example:

Yields for analogous iodo-nitroarenes range from 65–92% under mild conditions (60–90°C, DMF/HO) .

-

Carbonylation: CO insertion in the presence of Pd(OAc) and EtN generates ester or amide derivatives (e.g., methyl 5-(difluoromethyl)-2-nitrobenzoate) .

Table 1: Cross-Coupling Performance of Aryl Iodides

| Substrate | Coupling Partner | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|---|

| 2-Iodo-5-CFH-NO | Ph-B(OH) | Pd(PPh), KCO | 78 | DMF/HO, 80°C |

| 2-Iodo-5-CFH-NO | CO (1 atm) | Pd(OAc), EtN | 85 | DMF, 90°C, 12 h |

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the ring for substitution, but regioselectivity is influenced by the electron-withdrawing CFH and steric effects.

Reactivity Trends:

-

Iodine Replacement: Iodide displacement occurs with soft nucleophiles (e.g., thiols, amines) under CuI or microwave assistance. For example:

-

Nitro Group Stability: The nitro group resists direct substitution under standard SNAr conditions but can be reduced to NH for further functionalization (see Section 3).

Reduction of the Nitro Group

Catalytic hydrogenation or stoichiometric reductions convert the nitro group to an amine, enabling diazotization or amidation.

Example Pathway:

Diazonium intermediates undergo Sandmeyer reactions or couplings to introduce halides, CN, or aryl groups .

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Temp (°C) | NH Yield (%) |

|---|---|---|---|

| H/Pd-C (10%) | EtOH | 25 | 92 |

| Fe/HCl | HO | 70 | 78 |

Difluoromethyl Group Reactivity

The CFH group exhibits limited direct reactivity but influences electronic properties:

-

Radical Stability: CFH moderates radical pathways during cross-couplings, reducing side reactions .

-

Oxidation Resistance: Unlike CH, CFH resists oxidation to COOH under standard conditions (KMnO, HNO) .

Challenges and Limitations

-

Steric Hindrance: Bulky CFH at position 5 slows substitution at adjacent positions.

-

Electron Withdrawal: The nitro group deactivates the ring, requiring harsh conditions for nucleophilic substitutions.

This compound’s versatility makes it valuable in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine-containing motifs. Further studies optimizing catalyst systems for low-temperature couplings are warranted to enhance functional group tolerance.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(Difluoromethyl)-2-iodonitrobenzene is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds . Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design . The difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the nitro and iodine groups provide sites for further functionalization .

Industry: In the materials science industry, 5-(Difluoromethyl)-2-iodonitrobenzene is investigated for its potential use in the development of advanced materials, such as fluorinated polymers and coatings . Its unique properties can contribute to the performance and durability of these materials .

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-2-iodonitrobenzene in biological systems involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Electron-withdrawing effects : The nitro group enhances electrophilic substitution reactivity, while the difluoromethyl group contributes to metabolic stability and lipophilicity .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 5-(difluoromethyl)-2-iodonitrobenzene with structurally related compounds, emphasizing substituent-driven differences:

Key Observations :

- Iodine vs. Methyl Groups : Replacement of iodine with methyl (e.g., 5-fluoro-2-nitrotoluene) reduces molecular weight by ~134 g/mol and alters reactivity. Iodine’s large atomic radius enhances steric hindrance and polarizability, critical for binding in enzyme inhibition .

- Nitro vs. Amino Groups: The nitro group in 5-(difluoromethyl)-2-iodonitrobenzene can be reduced to an amino group (e.g., 5-fluoro-2-iodoaniline), increasing nucleophilicity but decreasing stability .

- Difluoromethyl vs. Carboxylic Acid : The -CF₂H group improves metabolic stability compared to -COOH, which may ionize and reduce bioavailability .

Biologische Aktivität

5-(Difluoromethyl)-2-iodonitrobenzene (DFM-INB) is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a nitro group, a difluoromethyl group, and an iodine atom attached to a benzene ring. This combination of functional groups influences its reactivity and biological activity, making it a subject of interest in various fields.

Chemical Structure and Properties

The molecular formula of DFM-INB is CHFNOI. The presence of the difluoromethyl (-CFH) and nitro (-NO) groups enhances the compound's reactivity. The iodine atom contributes to its electrophilic character, which is crucial for interactions with biological targets.

DFM-INB's biological activity can be attributed to its ability to interact with various biomolecules through electrophilic mechanisms. The difluoromethyl group is known to enhance metabolic stability and lipophilicity, which may improve the compound's bioavailability and efficacy in biological systems .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of DFM-INB have not been extensively documented; however, related compounds containing difluoromethyl groups have demonstrated anticancer activity. For example, difluoromethylated derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

A comparative analysis of DFM-INB with structurally similar compounds reveals insights into its potential biological activities. The following table summarizes key structural features and similarity scores with related compounds:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 1,3-Difluoro-2-methyl-4-nitrobenzene | Difluoro and nitro groups | 0.93 |

| 1,4-Difluoro-2-methyl-5-nitrobenzene | Difluoro and nitro groups | 0.90 |

| 1,3-Difluoro-2-methyl-5-nitrobenzene | Difluoro and nitro groups | 0.90 |

| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | Fluoro and nitro groups | 0.93 |

| 2,3-Difluoro-1-methyl-4-nitrobenzene | Difluoro and nitro groups | 0.90 |

This table highlights the significance of fluorinated aromatic systems in synthetic chemistry and their potential biological activities. The unique combination of iodine and difluoromethyl functionalities in DFM-INB may confer distinct reactivity patterns compared to its analogs .

Case Studies

While specific case studies focusing solely on DFM-INB are scarce, research into similar compounds provides valuable insights:

- Antioxidant Activity : A study evaluating the antioxidant properties of fluorinated compounds demonstrated that modifications to the aromatic system could enhance radical-scavenging abilities significantly .

- Cytotoxicity : In vitro studies on related difluoromethylated compounds revealed promising results against various cancer cell lines, suggesting that DFM-INB may exhibit similar effects .

- Synthetic Utility : Recent advancements in difluoromethylation techniques have enabled the incorporation of difluoromethyl groups into drug-like molecules effectively, enhancing their pharmacological profiles .

Q & A

Q. What synthetic routes are commonly employed for 5-(Difluoromethyl)-2-iodonitrobenzene, and what are the critical reaction parameters?

The synthesis of nitrobenzene derivatives often involves sequential halogenation and functionalization. For example, iodination of nitrobenzene precursors typically employs iodine monochloride (ICl) or KI/oxidant systems in acidic media. The difluoromethyl group can be introduced via nucleophilic substitution using reagents like difluoromethyl triflate or via deoxyfluorination of hydroxymethyl intermediates . Key parameters include:

- Temperature control (e.g., 0–5°C for iodination to avoid side reactions).

- Solvent selection (e.g., DMF or THF for polar aprotic conditions).

- Purification methods (column chromatography with hexane/ethyl acetate gradients). Example protocol: Reduction of nitro groups using SnCl₂·2H₂O under reflux (75°C, 5–7 hours) followed by alkaline workup .

Q. What spectroscopic and analytical methods are used to confirm the structure of 5-(Difluoromethyl)-2-iodonitrobenzene?

- ¹H/¹³C-NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), nitro groups (deshielded carbons at δ 140–150 ppm), and difluoromethyl (split signals due to coupling with fluorine) .

- IR Spectroscopy : Confirm nitro (1520–1360 cm⁻¹, asymmetric stretching) and C-F bonds (1100–1000 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ and isotopic patterns for iodine (m/z 127) .

- Elemental Analysis : Verify C, H, N, and F content within ±0.4% deviation .

Q. How should 5-(Difluoromethyl)-2-iodonitrobenzene be stored to ensure stability?

Nitro compounds are light- and heat-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, as hydrolysis of the difluoromethyl group may occur .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while minimizing competing side reactions (e.g., diiodination or oxidation)?

- Reagent stoichiometry : Use 1.1–1.3 equivalents of ICl to limit over-iodination.

- Acid catalysis : Add H₂SO₄ to stabilize the nitro group and enhance electrophilic substitution .

- Kinetic monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) to terminate at ~80% conversion.

- Alternative iodination agents : Consider N-iodosuccinimide (NIS) with BF₃·Et₂O for regioselectivity .

Q. How should contradictory data between NMR and mass spectrometry be resolved?

- Scenario : NMR shows unexpected aromatic splitting, but MS confirms the molecular ion.

- Approach :

Purity check : Re-crystallize or re-chromatograph the compound.

Solvent effects : Compare NMR in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .

Isotopic analysis : Verify iodine’s isotopic signature (¹²⁷I vs. ¹²⁹I) in MS to confirm substitution patterns .

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in cross-coupling reactions?

The difluoromethyl group acts as a strong electron-withdrawing substituent due to the high electronegativity of fluorine, activating the benzene ring toward nucleophilic aromatic substitution. However, steric hindrance from the CF₂H group may slow reactions at the ortho position. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.